molecular formula C16H23N3O B11805920 1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone

1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone

Cat. No.: B11805920
M. Wt: 273.37 g/mol
InChI Key: TZPWPGIYNVLSRY-UHFFFAOYSA-N
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Description

1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone is a complex organic compound that features a piperidine ring, a pyridine ring, and a cyclobutylamino group. This compound is of significant interest in the field of medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

The synthesis of 1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the piperidine and pyridine intermediates, followed by their coupling under specific reaction conditions. For instance, the piperidine derivative can be synthesized through hydrogenation, cyclization, or cycloaddition reactions . The pyridine derivative can be prepared by reacting 3-pyridinecarboxamide with ethyl acetate under basic conditions . The final coupling step involves the reaction of the cyclobutylamino group with the pyridine-piperidine intermediate under controlled conditions to yield the target compound.

Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine or pyridine rings, often using reagents like alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone involves its interaction with specific molecular targets in the body. This compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it could inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects . The exact molecular targets and pathways involved depend on the specific application and are the subject of ongoing research.

Comparison with Similar Compounds

1-(2-(2-(Cyclobutylamino)pyridin-3-yl)piperidin-1-yl)ethanone can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combination of these three functional groups, which may confer distinct pharmacological properties and make it a valuable compound for further research and development.

Properties

Molecular Formula

C16H23N3O

Molecular Weight

273.37 g/mol

IUPAC Name

1-[2-[2-(cyclobutylamino)pyridin-3-yl]piperidin-1-yl]ethanone

InChI

InChI=1S/C16H23N3O/c1-12(20)19-11-3-2-9-15(19)14-8-5-10-17-16(14)18-13-6-4-7-13/h5,8,10,13,15H,2-4,6-7,9,11H2,1H3,(H,17,18)

InChI Key

TZPWPGIYNVLSRY-UHFFFAOYSA-N

Canonical SMILES

CC(=O)N1CCCCC1C2=C(N=CC=C2)NC3CCC3

Origin of Product

United States

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